![molecular formula C9H12ClN3 B1592034 1-(2-Chloropyridin-4-yl)piperazine CAS No. 854159-45-8](/img/structure/B1592034.png)
1-(2-Chloropyridin-4-yl)piperazine
Overview
Description
1-(2-Chloropyridin-4-yl)piperazine is an organic compound with the molecular formula C9H12ClN3 and a molecular weight of 197.67 g/mol It is a derivative of piperazine, a heterocyclic amine, and contains a chloropyridine moiety
Mechanism of Action
Target of Action
Similar compounds, such as 1-(3-fluoro-2-pyridinyl)piperazine, are known to act as potent and selective α2-adrenergic receptor antagonists .
Mode of Action
If it acts similarly to its analogs, it may bind to α2-adrenergic receptors, blocking their activation and leading to various physiological effects .
Biochemical Pathways
If it acts as an α2-adrenergic receptor antagonist, it could influence pathways related to neurotransmission, cardiovascular function, and other processes regulated by these receptors .
Result of Action
If it acts as an α2-adrenergic receptor antagonist, it could potentially alter cellular signaling and physiological responses regulated by these receptors .
Preparation Methods
The synthesis of 1-(2-Chloropyridin-4-yl)piperazine typically involves the reaction of 2-chloropyridine with piperazine. One common method is the nucleophilic substitution reaction where 2-chloropyridine is reacted with piperazine in the presence of a base such as potassium carbonate . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(2-Chloropyridin-4-yl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the chlorine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
1-(2-Chloropyridin-4-yl)piperazine is primarily recognized for its role in the development of pharmaceutical agents. It serves as a building block in the synthesis of various biologically active compounds.
Antidepressant Activity
Research indicates that derivatives of piperazine compounds, including this compound, exhibit antidepressant-like effects. Studies have demonstrated that these compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
Antipsychotic Properties
The compound has also been investigated for its potential antipsychotic properties. Some studies suggest that it may act as a D2 receptor antagonist, which is a common mechanism for many antipsychotic drugs. This activity could be beneficial in treating schizophrenia and other related disorders .
Drug Discovery
The compound is utilized in drug discovery processes, particularly as a scaffold for synthesizing novel therapeutic agents.
VAP-1 Inhibition
One notable application is its use as a VAP-1 (Vascular Adhesion Protein-1) inhibitor. VAP-1 plays a significant role in inflammation and vascular biology, making it a target for treating various inflammatory diseases. The compound's structural features facilitate the design of potent inhibitors that could lead to new anti-inflammatory therapies .
Cancer Therapeutics
Recent investigations have explored the potential of this compound derivatives in oncology. These compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival.
Data Tables and Case Studies
The following table summarizes key findings from various studies on the applications of this compound:
Comparison with Similar Compounds
1-(2-Chloropyridin-4-yl)piperazine can be compared with other piperazine derivatives, such as:
1-(2-Chloropyridin-3-yl)piperazine: Similar structure but with the chlorine atom at a different position on the pyridine ring.
1-(2-Chloropyridin-5-yl)piperazine: Another positional isomer with distinct chemical properties.
1-(2-Chloropyridin-6-yl)piperazine: Differing in the position of the chlorine atom, affecting its reactivity and applications.
Biological Activity
1-(2-Chloropyridin-4-yl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of a piperazine ring substituted with a chloropyridine moiety. The chemical formula is , and it can be synthesized through various methods, including nucleophilic substitution reactions involving piperazine and chloropyridine derivatives. The incorporation of the chloropyridine enhances the biological activity compared to other piperazine derivatives due to its ability to interact with biological targets more effectively .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that this compound has moderate antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging between 32 to 64 µg/mL .
Antichlamydial Activity
In a study focusing on antichlamydial agents, derivatives of piperazine were evaluated for their ability to inhibit Chlamydia species. The results demonstrated that compounds similar to this compound could significantly reduce the formation of infectious elementary bodies (EBs) in infected cells, suggesting a potential therapeutic application against chlamydial infections .
The mechanism underlying the biological activity of this compound is believed to involve interference with essential bacterial processes. It may act by inhibiting specific enzymes or pathways critical for bacterial survival. For example, the compound has been noted to activate ClpP, an enzyme involved in protein degradation in bacteria, which could explain its antibacterial effects .
Case Study 1: Antibacterial Screening
In a systematic screening of various piperazine derivatives, including this compound, researchers found that modifications in the substituents significantly influenced antibacterial potency. The presence of electron-withdrawing groups like chlorine was crucial for enhancing activity against N. meningitidis and H. influenzae, with some derivatives showing up to a 20-fold increase in potency compared to standard antibiotics .
Case Study 2: Chlamydia Infection Model
In vivo studies using mouse models infected with Chlamydia trachomatis demonstrated that treatment with piperazine derivatives led to a marked decrease in infection rates. The study highlighted the potential of these compounds as lead candidates for developing new antichlamydial therapies, particularly emphasizing the role of structural modifications in enhancing efficacy .
Summary of Research Findings
The following table summarizes key findings related to the biological activity of this compound:
Activity Type | Target Pathogen | MIC (µg/mL) | Mechanism |
---|---|---|---|
Antibacterial | Staphylococcus aureus | 32 | Inhibition of essential bacterial enzymes |
Escherichia coli | 64 | Activation of ClpP enzyme | |
Antichlamydial | Chlamydia trachomatis | Not specified | Disruption of infectious EBs formation |
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBPSGWUINXSQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611870 | |
Record name | 1-(2-Chloropyridin-4-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854159-45-8 | |
Record name | 1-(2-Chloropyridin-4-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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